molecular formula C26H24N4O2S B2997495 (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251676-66-0

(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2997495
CAS RN: 1251676-66-0
M. Wt: 456.56
InChI Key: PMDSHVSLURPCIJ-UHFFFAOYSA-N
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Description

(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques :

    • A study by Jing et al. (2018) describes an efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement. This method offers advantages over traditional transition-metal-catalyzed reactions, such as not requiring additives and using green solvents.
  • Chemical Properties and Applications :

    • Research by Mehdipour-Ataei et al. (2005) on naphthalene-ring containing diamines, including derivatives of methanones, highlights their use in creating novel polyamides with good solubility and high thermal stability.
    • A study by Halim and Ibrahim (2017) on a new derivative of heteroannulated chromone, related to naphthyridine derivatives, provides insights into their electronic structure and nonlinear optical properties.
  • Potential Medical Imaging Applications :

    • The synthesis of a compound closely related to your query, used as a PET imaging agent for Parkinson's disease, was detailed by Wang et al. (2017). This highlights the potential of similar compounds in medical imaging technologies.
  • Material Science and Light Emitting Properties :

    • In the field of organic light-emitting diodes, research by Kang et al. (2011) on Ir(III) complexes based on aryl(methanone) ligands shows the utility of such compounds in developing efficient red phosphorescent materials for electronic applications.
  • Cytotoxic Activity and Cancer Research :

    • A study by Chakravarti et al. (2014) on thioaryl naphthylmethanone oxime ether analogs demonstrated potent cytotoxicity against cancer cells, indicating potential applications in cancer therapy.
  • Antibacterial and Anticonvulsant Properties :

    • The study by Cecchetti et al. (1995) on quinolone- and naphthyridone-3-carboxylic acids with amino groups (similar to the structure of your compound) showed good antibacterial activity, particularly against Gram-negative bacteria.
  • Synthesis of Radioligands for PET Imaging of Alcohol Abuse :

    • Gao et al. (2014) Gao et al. (2014) synthesized carbon-11-labeled aminoalkylindole derivatives, including a compound structurally similar to yours, for PET imaging in alcohol abuse studies.
  • Anticonvulsant Activity Model :

    • The synthesis and evaluation of novel semicarbazones based on 1,3,4-oxadiazoles, which include naphthyridine derivatives, were discussed by Rajak et al. (2010). These compounds were tested for anticonvulsant activity, providing insights into the pharmacological potential of similar structures.

properties

IUPAC Name

[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-33-16-14-30)29-19-8-10-21(11-9-19)32-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDSHVSLURPCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

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